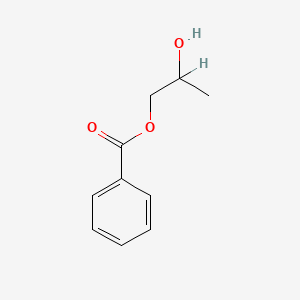

2-Hydroxypropyl benzoate

描述

Significance of 2-Hydroxypropyl Benzoate (B1203000) within the Ester Class for Advanced Research

The presence of both an ester and a hydroxyl functional group makes 2-Hydroxypropyl benzoate a versatile molecule in advanced research. smolecule.com The hydroxyl group enhances its solubility and potential for hydrogen bonding, which can be a desirable characteristic in various applications. smolecule.com This dual functionality allows it to be used as a chemical intermediate in the synthesis of more complex molecules, including certain types of polyesters. smolecule.com Furthermore, its structure enables it to interact with biological membranes, leading to research into its potential antimicrobial properties. smolecule.com

Historical Context of Benzoate Ester Investigations in Scientific Literature

Benzoate esters, as a class of compounds, have a long history of investigation in scientific literature. They are known for their applications as preservatives in food and cosmetics, as well as their use as plasticizers and in the synthesis of other organic compounds. who.intebi.ac.uk Historically, research has focused on the synthesis of various benzoate esters through methods like Fischer esterification and transesterification to achieve high yields and purity. acs.org Studies have also delved into their chemical properties, such as hydrolysis and reactions with other compounds. cdnsciencepub.com The investigation of benzoate esters has provided a foundation for understanding the properties and potential applications of more complex derivatives like this compound.

Overview of Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is exploring several promising avenues. One area of focus is its use as a building block for creating larger, more complex molecules. For instance, it can be a precursor in the synthesis of hydroxypropyl-β-cyclodextrin (HPβCD), a cyclic oligosaccharide used to improve the solubility and bioavailability of other compounds. smolecule.com Additionally, research is ongoing into the synthesis of novel derivatives with potential therapeutic applications. For example, derivatives of eugenyl benzoate, which share structural similarities, have been synthesized and investigated for their potential as BCL-2 inhibitors in colorectal cancer. waocp.org Another research direction involves the synthesis of derivatives with potential cholinesterase-inhibiting activity. mdpi.com

Stereochemical Considerations and Their Importance in this compound Research

The presence of a chiral center in this compound introduces the concept of stereochemistry, which is crucial in understanding its interactions and applications. smolecule.com

Enantiomeric Forms of this compound: (R)- and (S)-Stereoisomers

This compound exists as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Hydroxypropyl benzoate and (S)-2-Hydroxypropyl benzoate. smolecule.comnih.gov The chiral center is the second carbon atom in the propyl chain. smolecule.com These enantiomers have identical physical properties such as molecular weight and formula but differ in their spatial arrangement.

Table 1: Chemical and Physical Properties of (R)-2-Hydroxypropyl benzoate

| Property | Value |

|---|---|

| IUPAC Name | [(2R)-2-hydroxypropyl] benzoate |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| InChI | InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 |

| InChIKey | SCYRDAWUOAHQIE-MRVPVSSYSA-N |

| SMILES | CC@HO |

Data sourced from PubChem. nih.gov

Impact of Chirality on Research Applications and Biological Interactions

Chirality is a critical factor in the biological activity of molecules, as living systems are themselves chiral. musechem.compensoft.net The different spatial arrangements of the (R)- and (S)-enantiomers of this compound can lead to different interactions with biological targets such as enzymes and receptors. musechem.com This can result in one enantiomer having a desired therapeutic effect while the other may be less active or even have different effects. pensoft.netmdpi.com

For example, in studies of related chiral compounds, it has been observed that different enantiomers can exhibit varying levels of biological activity. mdpi.com Molecular modeling studies on similar chiral molecules have shown that even subtle differences in the spatial arrangement of enantiomers can lead to different interactions with target proteins. mdpi.com Therefore, the separation and study of the individual enantiomers of this compound are essential for fully understanding its potential applications in fields like pharmaceuticals and for developing more effective and specific compounds. wikipedia.org The ability to synthesize and analyze specific enantiomers is a key aspect of modern drug discovery and development. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Hydroxypropyl benzoate |

| (S)-2-Hydroxypropyl benzoate |

| Benzoic acid |

| Benzyl (B1604629) benzoate |

| Butyl benzoate |

| Eugenyl benzoate |

| Hydroxypropyl-β-cyclodextrin |

| Methyl benzoate |

| Propylparaben |

| Salicylic acid |

Structure

3D Structure

属性

IUPAC Name |

2-hydroxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYRDAWUOAHQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041229 | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37086-84-3 | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37086-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037086843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PROPANEDIOL, 1-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K90ZQ89N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Hydroxypropyl Benzoate

Classical Esterification Routes and Mechanistic Elucidations

Traditional synthesis of 2-hydroxypropyl benzoate (B1203000) relies on classical esterification methods that have been fundamental to organic chemistry for over a century. These routes involve the direct reaction of a carboxylic acid with an alcohol or the conversion of one ester to another.

Fischer Esterification Variants for 2-Hydroxypropyl Benzoate Synthesis

The most common method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of benzoic acid with propylene (B89431) glycol (1,2-propanediol). smolecule.com The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism of the Fischer esterification is a multi-step process often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: An acid catalyst, such as concentrated sulfuric acid or tosic acid, protonates the carbonyl oxygen of benzoic acid. smolecule.commasterorganicchemistry.com This activation step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A hydroxyl group from propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. smolecule.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the intermediate.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water), which is eliminated from the intermediate, reforming the carbonyl group.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound, along with water. smolecule.com

| Parameter | Description | Common Conditions |

| Reactants | Benzoic Acid, Propylene Glycol | Propylene Glycol often used in excess |

| Catalyst | Strong Acid | Concentrated H₂SO₄, Tosic Acid (TsOH) |

| Mechanism | Nucleophilic Acyl Substitution | Protonation, Nucleophilic Attack, Water Elimination |

| Key Challenge | Equilibrium Reaction | Water removal or excess reactant required for high yield |

Transesterification Processes and Their Regioselectivity

Transesterification is an alternative route for the synthesis of this compound. This process involves the reaction of an existing ester, such as methyl benzoate or ethyl benzoate, with propylene glycol in the presence of a catalyst. The alcohol from the starting ester is displaced by propylene glycol.

This method can be catalyzed by either acids or bases. More recently, enzymatic catalysts, particularly lipases, have gained attention for their high selectivity under mild conditions. nih.gov For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to be effective in catalyzing the transesterification of various methyl benzoates. nih.gov

A key challenge in the synthesis of this compound from propylene glycol is regioselectivity . Propylene glycol has two distinct hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH). These two groups exhibit different reactivities. Generally, the primary hydroxyl group is less sterically hindered and more nucleophilic, making it more likely to react, leading to the formation of this compound as the major product over 1-hydroxyprop-2-yl benzoate. The choice of catalyst and reaction conditions can influence this selectivity.

| Reaction Type | Starting Materials | Catalyst | Key Feature |

| Fischer Esterification | Benzoic Acid + Propylene Glycol | H₂SO₄, HCl | Direct, equilibrium-limited |

| Transesterification | Methyl Benzoate + Propylene Glycol | Acid, Base, or Lipase | Avoids water as a byproduct |

Catalytic Synthesis Approaches

Modern synthetic chemistry focuses on developing highly efficient and selective catalytic methods. These approaches aim to improve yields, reduce waste, and control product selectivity under milder reaction conditions compared to classical methods.

Acid-Catalyzed Reactions for this compound Formation

As detailed in the Fischer esterification section, acid catalysis is fundamental to the formation of this compound from benzoic acid and propylene glycol. smolecule.com The catalyst's primary role is to activate the carboxylic acid. By protonating the carbonyl oxygen, the acid catalyst makes the carbonyl carbon a much stronger electrophile, rendering it susceptible to attack by the weakly nucleophilic alcohol. smolecule.commit.edu Concentrated sulfuric acid is a common and effective catalyst for this transformation. smolecule.com

Organoboron and Metal-Catalyzed Methods for Enhanced Selectivity

Research into advanced catalytic systems has explored the use of organoboron compounds and transition metals to enhance reaction rates and, crucially, to control regioselectivity. smolecule.com While specific documented applications for the synthesis of this compound are emerging, the principles of these catalytic systems are well-established. Metal catalysts can coordinate with the diol (propylene glycol), differentiating between the primary and secondary hydroxyl groups based on steric and electronic factors. This coordination can activate one hydroxyl group preferentially, directing the esterification reaction to a specific site and thereby enhancing the yield of the desired isomer.

Nitrogen Heterocyclic Carbene (NHC)-Mediated Oxidative Esterification for Hydroxypropyl Benzoate Derivatives

A more advanced and fundamentally different approach to ester synthesis is the oxidative esterification mediated by N-Heterocyclic Carbenes (NHCs). researchgate.netmdpi.com This organocatalytic method allows for the synthesis of esters directly from aldehydes, rather than carboxylic acids.

For the synthesis of a hydroxypropyl benzoate derivative, this reaction would involve reacting benzaldehyde with propylene glycol in the presence of an NHC catalyst and an oxidant. nih.gov The general mechanism proceeds as follows:

The NHC catalyst attacks the carbonyl carbon of the aldehyde to form a tetrahedral intermediate known as a Breslow intermediate. mdpi.com

This intermediate is then oxidized, converting it into an electrophilic acylazolium ion. mdpi.com

The alcohol (propylene glycol) then acts as a nucleophile, attacking the acylazolium intermediate.

Subsequent elimination of the NHC catalyst yields the final ester product and regenerates the catalyst for the next cycle. mdpi.com

Mechanism of Epoxide Ring Opening by Breslow Intermediates

The synthesis of esters through N-Heterocyclic Carbene (NHC) catalysis represents a significant advancement in organic synthesis, primarily through the generation of the Breslow intermediate. This key intermediate effectively reverses the normal electrophilic reactivity of an aldehyde's carbonyl carbon, a concept known as "umpolung". nih.gov While direct NHC-catalyzed synthesis of this compound from benzaldehyde and propylene oxide is not extensively documented, a plausible mechanism can be constructed based on established NHC reactivity with aldehydes and epoxides. mdpi.comorganic-chemistry.org

The reaction is initiated by the deprotonation of an azolium salt precatalyst to form the free NHC. The nucleophilic carbene then attacks the carbonyl carbon of benzaldehyde to form a zwitterionic tetrahedral intermediate. A critical, though kinetically disfavored, proton transfer from the aldehyde's original C-H bond to the oxygen atom yields the nucleophilic Breslow intermediate. nih.govnih.gov This intermediate is the key species that facilitates the umpolung reactivity.

In the subsequent step, the electron-rich Breslow intermediate acts as a nucleophile, attacking one of the electrophilic carbons of the propylene oxide ring. This results in the opening of the strained epoxide ring and the formation of a new carbon-oxygen bond. The regioselectivity of this attack is crucial. The reaction can then proceed through an acyl azolium intermediate, which is a highly activated acylating agent. mdpi.comnih.gov The final step involves the collapse of this intermediate, releasing the this compound product and regenerating the NHC catalyst, thus completing the catalytic cycle.

Some NHC-catalyzed reactions involving aldehydes and epoxides proceed under oxidative conditions to yield α-acyloxy ketones. researchgate.netncl.res.in However, an external oxidant-free pathway has been demonstrated for α,β-epoxy aldehydes, which proceeds via a Breslow intermediate and an epoxide-opening step to furnish a β-hydroxy ester, a transformation mechanistically related to the synthesis of this compound. mdpi.com

Table 1: Key Intermediates in NHC-Catalyzed Epoxide Ring Opening

| Intermediate | Structure | Role in Mechanism |

|---|---|---|

| N-Heterocyclic Carbene (NHC) | General Carbene Structure | Active catalyst, nucleophile |

| Zwitterionic Adduct | NHC-Aldehyde Adduct | Precursor to Breslow intermediate |

| Breslow Intermediate | Diamino Enol Structure | Key nucleophilic species (Umpolung) |

| Acyl Azolium Intermediate | Activated Acyl Species | Final intermediate before product formation |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through several methodologies that align with the principles of green chemistry, focusing on the use of renewable feedstocks, waste reduction, and energy efficiency.

Renewable Feedstocks: A significant green approach involves sourcing starting materials from renewable biomass rather than petrochemicals. rsc.orgsemanticscholar.org

Bio-based Propylene Glycol: Propylene glycol, a key reactant, can be produced through the hydrogenolysis of glycerol. Glycerol is an abundant and low-cost byproduct of biodiesel production, making this a sustainable route. researchgate.net

Bio-based Benzoic Acid: Benzoic acid and its derivatives can be synthesized from renewable resources like glucose or glycerol using engineered microbial strains, such as Pseudomonas taiwanensis. nih.govfz-juelich.de This biotechnological route avoids the traditional synthesis from toluene, a petrochemical.

Solvent-Free Synthesis: A major principle of green chemistry is the reduction or elimination of volatile organic solvents. The direct esterification of benzoic acid with propylene glycol can be performed under solvent-free conditions. smolecule.com This approach, often referred to as Fischer esterification, simplifies the process by removing the need for solvent handling, recovery, and disposal, thereby reducing environmental impact and operational costs.

Catalysis: The use of efficient and recyclable catalysts is central to green synthesis.

Heterogeneous Catalysts: In solvent-free esterification, solid acid catalysts like heteropolyacids (e.g., phosphotungstic acid) have demonstrated high efficacy. These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss in activity. smolecule.com This recyclability minimizes catalyst waste and cost. The reaction typically follows second-order kinetics, and using such catalysts can lead to excellent yields (>85%) under optimized, solvent-free conditions. smolecule.com

By integrating these principles—utilizing bio-derived starting materials and employing solvent-free, heterogeneously catalyzed processes—the synthesis of this compound can be made significantly more sustainable and environmentally benign.

Derivatization Strategies for Functionalized this compound Analogs

The introduction of fluorine into organic molecules can significantly alter their biological and physical properties. nih.gov The synthesis of 3-fluoro-2-hydroxypropyl benzoate can be achieved through the nucleophilic ring-opening of a suitable fluorinated epoxide. A direct and effective method involves the reaction of epifluorohydrin with a benzoate salt, such as sodium benzoate.

In this reaction, the benzoate anion acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epifluorohydrin ring. This SN2-type reaction proceeds with the inversion of configuration at the site of attack, leading to the opening of the epoxide ring and the formation of a fluoroalkoxide intermediate. Subsequent protonation during aqueous workup yields the final product, 3-fluoro-2-hydroxypropyl benzoate. This strategy is a common and reliable method for preparing β-fluoro alcohols and their derivatives.

Table 2: Representative Reaction for Synthesis of 3-Fluoro-2-hydroxypropyl Benzoate

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Epifluorohydrin | Sodium Benzoate | 3-Fluoro-2-hydroxypropyl benzoate | Nucleophilic Epoxide Ring Opening |

2,3-Dihydroxypropyl benzoate, also known as 1-monobenzoylglycerol, can be synthesized through several distinct pathways, allowing for flexibility in starting materials and stereochemical control.

Direct Esterification of Glycerol: A straightforward method is the direct esterification of glycerol with benzoic acid. google.com This reaction is typically performed under acidic or basic conditions. However, controlling the reaction to favor the formation of the monoester over di- and tri-esterified products can be challenging and requires careful optimization of reaction conditions, such as the molar ratio of reactants. google.com

Hydrolysis of a Protected Precursor: A high-yield synthesis involves the acid-catalyzed hydrolysis of a protected glycerol derivative. chemicalbook.com For instance, starting with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, esterification with benzoyl chloride yields the benzoate ester. Subsequent removal of the acetonide protecting group under acidic conditions (e.g., HCl in ethanol/water) provides 2,3-dihydroxypropyl benzoate in excellent yield (98.7%). chemicalbook.com

Dihydroxylation of Allyl Benzoate: For stereocontrolled synthesis, the Sharpless asymmetric dihydroxylation is a powerful tool. This method involves the reaction of allyl benzoate with an oxidizing agent, such as N-methylmorpholine N-oxide (NMO), in the presence of a catalytic amount of osmium tetroxide and a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). waocp.orgnih.gov By selecting the appropriate chiral ligand, either the (R)- or (S)-enantiomer of 2,3-dihydroxypropyl benzoate can be prepared with high enantioselectivity.

Table 3: Comparison of Synthetic Routes to 2,3-Dihydroxypropyl Benzoate

| Method | Key Reagents | Key Features |

|---|---|---|

| Direct Esterification | Glycerol, Benzoic Acid | Simple; potential for mixed products |

| Precursor Hydrolysis | (2,2-dimethyl-1,3-dioxolan-4-yl)methanol benzoate, HCl | High yield; uses protecting groups |

| Asymmetric Dihydroxylation | Allyl Benzoate, OsO₄, Chiral Ligand | Stereoselective; provides chiral products |

The synthesis of quaternary ammonium (B1175870) derivatives introduces a permanent positive charge, significantly altering the molecule's properties. A key reagent for creating the (2-hydroxypropyl)trimethylammonium moiety is glycidyltrimethylammonium chloride (GTMAC). nih.gov A functionalized benzoate derivative bearing this quaternary ammonium group can be synthesized via the ring-opening of GTMAC's epoxide ring with a benzoate nucleophile.

The reaction involves the nucleophilic attack of sodium benzoate on one of the epoxide carbons of GTMAC. researchgate.net Under basic or neutral conditions, this attack preferentially occurs at the terminal, less-substituted carbon of the epoxide. This SN2 reaction opens the three-membered ring to form an alkoxide intermediate, which is subsequently protonated to yield the hydroxyl group. The final product is 3-benzoyloxy-2-hydroxypropyl-trimethylammonium chloride . This compound incorporates the benzoate ester, the hydroxyl group, and the quaternary ammonium chloride functions into a single molecule. The reaction conditions, such as pH and temperature, are critical to prevent unwanted side reactions, like the hydrolysis of the epoxide group in GTMAC. researchgate.net

Table 4: Reactants for Quaternization Derivatization

| Quaternizing Agent | Nucleophile | Product |

|---|---|---|

| Glycidyltrimethylammonium chloride (GTMAC) | Sodium Benzoate | 3-benzoyloxy-2-hydroxypropyl-trimethylammonium chloride |

Advanced Applications in Materials Science and Polymer Chemistry

2-Hydroxypropyl Benzoate (B1203000) as a Key Intermediate in Organic Synthesis

As a chemical intermediate, 2-Hydroxypropyl benzoate provides a reactive scaffold for building more complex molecules. smolecule.comontosight.ai Its functional groups can undergo various transformations, making it a valuable precursor in multi-step synthetic pathways. smolecule.com

This compound is utilized as an intermediate in the creation of specific types of polyesters. smolecule.com The presence of both hydroxyl and ester functionalities allows it to participate in transesterification reactions, which are fundamental to polymer chemistry for the synthesis of complex esters. smolecule.com While detailed kinetic studies have been performed on the formation of hyperbranched polyesters from other precursors like 2,2-bis(methylol)propionic acid, the principles of esterification are broadly applicable. acs.org

Research has also demonstrated the use of related hydroxypropyl benzoate structures as intermediates in the synthesis of other complex molecules. For instance, a chiral hydroxypropyl benzoate derivative protected with a phthalimide (B116566) group serves as a key intermediate in the synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides. beilstein-journals.org In some natural product contexts, polyesters composed of (R)-2,4-dihydroxy-6-(2-hydroxypropyl)benzoic acid and (R)-3-hydroxybutyric acid have been isolated from various fungal species, highlighting the role of similar structural motifs in nature. researchgate.netdntb.gov.ua

Integration into Cyclodextrin-Based Systems

Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with various guest molecules, a property widely exploited in pharmaceuticals and materials science. smolecule.comatamanchemicals.com The integration of benzoate derivatives and the study of hydroxypropylated cyclodextrins represent a significant area of research.

Hydroxypropyl-β-cyclodextrin (HPβCD) is a chemically modified derivative of β-cyclodextrin designed to have improved water solubility and a favorable toxicological profile. semanticscholar.orgresearchgate.net It is synthesized through the reaction of β-cyclodextrin with propylene (B89431) oxide in an alkaline solution. atamanchemicals.com While some sources refer to this compound as a potential building block for HPβCD, the established industrial synthesis does not use it as a direct precursor. smolecule.comatamanchemicals.com The connection lies in the shared "hydroxypropyl" functionalization that gives HPβCD its unique properties. HPβCD itself is a mixture of isomers with varying degrees of hydroxypropyl group substitution. nih.gov

A primary application of HPβCD is the formation of inclusion complexes, where a "guest" molecule is encapsulated within the hydrophobic cavity of the HPβCD "host" molecule. smolecule.comsemanticscholar.org This encapsulation can significantly alter the physicochemical properties of the guest, notably increasing its aqueous solubility, stability, and bioavailability. semanticscholar.orgnih.govnih.gov

Research on molecules structurally similar to this compound provides insight into this process. A study on the inclusion complex of ethyl benzoate with HPβCD found that the benzene (B151609) ring part of the ethyl benzoate molecule was encapsulated within the HPβCD cavity. nih.gov This complexation led to a significant improvement in the water solubility of ethyl benzoate and allowed for its controlled release. nih.gov The formation of such complexes relies on intermolecular forces like Van der Waals forces, as well as electrostatic and hydrophobic interactions. semanticscholar.org

The table below summarizes findings from research on inclusion complexes between HPβCD and various guest molecules, illustrating the enhancement of compound properties.

| Guest Molecule | Preparation Method | Key Findings | Stoichiometry | Apparent Stability Constant (K) |

| Ethyl benzoate | Freeze-drying | Significantly improved water solubility and regulated release. nih.gov | 1:1 | 9485 M⁻¹ nih.gov |

| ITH12674 | Freeze-drying | Enhanced water solubility and stability against heat and pH variations. nih.gov | Not specified | Not specified |

| Oxazolidine Derivative (OxD) | Co-precipitation | 20-fold enhancement in solubility compared to pure OxD. semanticscholar.org | 1:1 | Not specified |

| Curcuminoids | Inclusion Technique | Improved solubility, augmented drug release, and enhanced absorption. nih.gov | Not specified | Not specified |

The formation of inclusion complexes is a facet of the broader field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions. researchgate.net HPβCD is a key component in the construction of such supramolecular systems. These assemblies can be designed to respond to specific stimuli, such as changes in pH. rsc.org

For example, research has shown that the binding affinity of the dye dapoxyl sodium sulfonate to HPβCD is pH-dependent. rsc.org Similarly, novel supramolecular complexes have been prepared by integrating phospholipids (B1166683) with HPβCD to act as carriers for curcuminoids, demonstrating improved solubility and bioavailability. nih.gov These host-guest systems showcase the potential for creating advanced materials with tailored properties for applications ranging from food processing to drug delivery. nih.govrsc.org

Polyrotaxanes are a type of mechanically interlocked molecular architecture consisting of cyclic molecules (wheels) threaded onto a linear polymer chain (axle), with bulky "stopper" groups at each end to prevent the wheels from dethreading. researchgate.netnih.gov HPβCD is frequently used as the cyclic "wheel" component in the synthesis of advanced polyrotaxanes for biomedical applications. nih.govnih.gov

Significant research has focused on synthesizing polyrotaxanes by threading multiple HPβCD units onto Pluronic copolymers, which are triblock copolymers of poly(ethylene oxide) and poly(propylene oxide). nih.govnih.gov The synthesis is often carried out in nonpolar solvents like hexane (B92381) or diethyl ether, which favor higher coverage of the polymer axle by the HPβCD rings. nih.govnih.gov These structures are being investigated as potential therapeutic delivery vehicles, particularly for Niemann-Pick Type C (NPC) disease, a lysosomal storage disorder characterized by cholesterol accumulation. nih.govnih.gov The polyrotaxane structure can release the individual cyclodextrin (B1172386) units in the acidic environment of the lysosome, where they can then help to mobilize the accumulated cholesterol. nih.gov

The table below details the components of HPβCD-based polyrotaxanes described in recent research.

| Axle Polymer | Cyclic Molecule (Wheel) | Stopper Group | Synthesis Strategy | Investigated Application |

| Pluronic triblock copolymers | 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Sodium 2,4,6-trinitrobenzene sulfonate | Two-pot synthesis under heterogeneous, nonaqueous conditions. nih.govnih.gov | Delivery of HPβCD for Niemann-Pick Type C (NPC) therapeutics. nih.govnih.gov |

| PEG-b-PPG-b-PEG triblock copolymer | HEE-β-CD (a β-CD derivative) | N-triphenylmethyl groups (acid-cleavable) | Interlocking via capping groups in an acidic environment. glycoforum.gr.jp | Reducing intracellular cholesterol in NPC-derived cells. glycoforum.gr.jp |

| Polymer chain with acid-cleavable linkers | β-Cyclodextrin | Acid-cleavable stopper molecules | Threading and capping with acid-labile stoppers. nih.gov | Potentiating therapeutic efficacy of β-CD in NPC disease. nih.gov |

Polymerization Applications

The hydroxyl and ester or amide functionalities of molecules containing the 2-hydroxypropyl group make them versatile building blocks for a wide range of polymers and resins.

This compound (2-HPB) contains both an ester and a hydroxyl functional group, making it a versatile intermediate in organic and polymer synthesis. smolecule.com Its reactivity allows it to be used as a building block in the creation of certain types of polyesters. smolecule.com The fundamental reactions enabling this include transesterification, where 2-HPB reacts with other alcohols to form different esters, and hydrolysis, which can revert the compound to its parent benzoic acid and propylene glycol. smolecule.com

Furthermore, the precursors to 2-HPB and related structures are used in the synthesis of hydroxy-functional acrylate (B77674) resins. googleapis.com High-molecular-weight polymers containing hydroxyl functional groups on their side chains can be synthesized to create materials with specific properties, such as enhanced hydrogen bonding between polymer chains, which is useful in applications like anti-sag coatings. google.com

While 2-HPB has its specific uses, the monomer N-(2-hydroxypropyl)methacrylamide (HPMA) has become a cornerstone in the development of advanced biomedical polymers. researchgate.netmdpi.com A key technique for synthesizing its polymer, Poly(HPMA) or PHPMA, is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govacs.org This method is favored because it allows for the creation of polymers with well-controlled structures, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. acs.orgscispace.com

RAFT polymerization of HPMA has been successfully conducted in various solvents, including aqueous media and methanol. nih.govnih.gov The process typically involves a chain transfer agent (CTA), such as 4-cyanopentanoic acid dithiobenzoate, and an initiator like 4,4′-azobis(4-cyanopentanoic acid). nih.govnih.gov This controlled polymerization process is crucial for producing well-defined polymer precursors necessary for creating advanced drug delivery systems. acs.orgmdpi.com Research has shown that RAFT polymerization of HPMA leads to a linear increase in the number average molecular weight with monomer conversion, which is a hallmark of a controlled or "living" polymerization process. scispace.com This control enables the subsequent synthesis of complex architectures like block copolymers and star polymers. mdpi.com

Table 1: Research Findings on RAFT Polymerization of HPMA

| Study Focus | Chain Transfer Agent (CTA) / Initiator | Key Findings | Reference |

|---|---|---|---|

| Aqueous RAFT Polymerization | 4-cyanopentanoic acid dithiobenzoate / 4,4'-azobis(4-cyanopentanoic acid) | Facilitated direct, controlled polymerization of HPMA in aqueous media, demonstrating "living" characteristics via chain-extension. | nih.govacs.org |

| Synthesis of Semitelechelic PHPMA | Tailor-made CTA and Initiator with same functional group | Prepared well-defined monofunctional PHPMA with narrow molecular weight distribution and a single reactive group at the α-polymer chain end. | acs.org |

| Synthesis of Multiblock Copolymers | Bifunctional alkyne-terminated CTA / AIBN or V-501 Initiator | Achieved good control of polymerization (PDI < 1.1) for the direct synthesis of α,ω-dialkyne telechelic polyHPMA. | scispace.com |

| Hyperbranched PHPMA | Copolymerization of HPMA with a chain transfer monomer (CTM) | Produced high molecular weight, hyperbranched PHPMA that self-assembles into aggregates in water and exhibits thermoresponsive properties. | rsc.orgnova.edu |

PHPMA is highly regarded in biomedical research due to its hydrophilicity, biocompatibility, and non-immunogenicity. researchgate.netmdpi.com These properties make it an excellent scaffold for creating polymer-drug conjugates. The concept involves attaching a therapeutic agent to the PHPMA backbone, often via a linker that is designed to be stable in the bloodstream but cleavable at the target site (e.g., within a tumor cell). nih.gov

The first synthetic polymer-based anticancer conjugate to enter clinical trials was based on HPMA, featuring the drug doxorubicin (B1662922) attached via a Gly-Phe-Leu-Gly peptidyl linker. nih.gov This design aimed to leverage passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect. nih.gov Following this pioneering work, numerous other PHPMA-based conjugates have been developed for research, carrying drugs such as paclitaxel, camptothecin, and platinum-based agents. nih.gov By creating amphiphilic copolymers, where a hydrophobic drug is conjugated to the hydrophilic PHPMA backbone, researchers have developed systems that self-assemble into micelles, protecting the drug during circulation and facilitating its delivery. magtech.com.cn

The ability of block copolymers to self-assemble into ordered nanostructures is a powerful tool in materials science. Amphiphilic diblock copolymers containing a hydrophilic PHPMA block and a hydrophobic block can spontaneously form nano-sized aggregates, such as micelles or vesicles, in aqueous solutions. mdpi.comacs.org This process is driven by the tendency of the hydrophobic segments to minimize contact with water, forming a core that can encapsulate lipophilic substances, while the hydrophilic PHPMA chains form a stabilizing outer corona. mdpi.comrsc.org

Researchers have synthesized such copolymers using RAFT polymerization, which allows for precise control over the length of each block. acs.org For example, amphiphilic copolymers of PHPMA and poly(lauryl methacrylate) have been shown to form stable nanoaggregates with diameters between 100 and 200 nm. acs.org In other work, hybrid diblock copolymers composed of PHPMA and a β-sheet peptide were synthesized and shown to self-assemble into fibrils, demonstrating that the peptide block can impose its structural arrangement on the final nanostructure. nih.gov This self-assembly is fundamental to creating nanoparticles for drug delivery and other advanced applications. rsc.orgaston.ac.uk

Exploration in Electronic and Biomedical Materials Research

The versatility of polymers derived from benzoate and hydroxypropyl-containing monomers extends to both biomedical and electronic materials research.

In the biomedical field, PHPMA-based materials are at the forefront of research for drug delivery systems. mdpi.comnih.gov The ability to create high molecular weight, biodegradable PHPMA constructs in various architectures—such as linear, star-shaped, and grafted copolymers—allows for the design of sophisticated nanomedicines. mdpi.com These systems can be tailored for passive tumor targeting and controlled drug release. mdpi.com For instance, star-shaped PHPMA copolymers have demonstrated superior efficacy and tumor accumulation in preclinical models. mdpi.com The development of these polymer therapeutics continues to be a major focus, aiming to improve the therapeutic index of potent anticancer drugs. nih.gov

Biological Activity and Mechanistic Investigations

Research on Antimicrobial Properties of 2-Hydroxypropyl Benzoate (B1203000)

Interaction with Biological Membranes and Microbial Growth Modulation

2-Hydroxypropyl benzoate is recognized for its antimicrobial properties, which are attributed to its chemical structure. The molecule's design enables it to interact with the biological membranes of microorganisms, a key factor in modulating their growth. This interaction is a common mechanism for benzoate esters and related phenolic compounds, which can disrupt the lipid bilayer of microbial cells. Such disruption can alter membrane transport processes and may lead to the leakage of essential intracellular components, ultimately inhibiting microbial proliferation nih.gov.

The structure of this compound, featuring both a benzoate group and a hydroxyl group, enhances its potential as a preservative. The hydroxyl group can increase its solubility and capacity for hydrogen bonding ontosight.ai. These characteristics are significant as the antimicrobial efficacy of preservatives often depends on the concentration of free molecules in the aqueous phase, where microorganisms are primarily located nih.gov. The interaction is largely hydrophobic, with the benzoate ester part of the molecule penetrating the hydrophobic regions of the microbial membrane, leading to disruption and potential cell death wikipedia.org. This mechanism is similar to that of parabens, where increased hydrophobicity correlates with greater interference with the phospholipid bilayer nih.gov.

Table 1: Factors Influencing Antimicrobial Action of Benzoate Esters

| Structural Feature/Property | Influence on Antimicrobial Mechanism | Reference |

|---|---|---|

| Benzoate Ester Group | Interacts with and penetrates hydrophobic regions of microbial cell membranes. | |

| Hydroxyl Group | Enhances aqueous solubility and potential for hydrogen bonding, increasing availability in the aqueous phase. | ontosight.ai |

| Hydrophobicity | Greater hydrophobicity can lead to increased interference with the phospholipid bilayer and disruption of membrane transport. | nih.gov |

Synergistic Effects with Other Preservatives in Research Formulations

The combination of different preservatives in a single formulation can lead to synergistic effects, where the total antimicrobial activity is greater than the sum of the individual components. This approach is common in the pharmaceutical and cosmetic industries to achieve a broader spectrum of protection against various microorganisms, including bacteria and fungi nih.govamericanpharmaceuticalreview.com.

While specific studies detailing the synergistic effects of this compound are not extensively documented in the provided results, the principle is well-established for related compounds like parabens (amino benzoic acid esters). Parabens are often used in combination with each other (e.g., methyl and propyl paraben) because their antimicrobial activity increases with alkyl chain length, while aqueous solubility decreases; this combination ensures efficacy in both hydrophilic and hydrophobic phases of a formulation nih.govamericanpharmaceuticalreview.com. They also exhibit synergy with compounds like EDTA, 2-phenylethanol, and imidurea americanpharmaceuticalreview.comamericanpharmaceuticalreview.com. Similarly, benzyl (B1604629) alcohol, another related preservative, can be used synergistically with parabens and benzyl benzoate sigmaaldrich.com. Given these precedents within the benzoate family, it is plausible that this compound could demonstrate enhanced antimicrobial efficacy when combined with other preservatives that have different cellular targets or mechanisms of action nih.gov. For instance, combining a preservative with antibacterial properties with one that has antifungal activity can result in a more robust preservation system nih.gov.

Enzyme-Catalyzed Reactions and Metabolic Pathway Studies

Investigation of this compound Interactions with Enzymes

Research has shown that this compound interacts with certain enzymes, particularly alcohol dehydrogenases (ADH). In studies of substrate specificity for ADH, the benzoate group of this compound was found to bind to the lipophilic site of the enzyme oup.com. This interaction is primarily hydrophobic, where the benzoate ester moiety fits into hydrophobic regions of the protein, which can influence the enzyme's conformation and function oup.com. Such binding is a critical factor in determining the stereospecificity of the enzyme's catalytic activity oup.com. Fomepizole is known as a competitive inhibitor of alcohol dehydrogenase drugbank.com.

The interaction with enzymes is not limited to ADH. The general structure of a benzoate ester allows it to interact with the hydrophobic regions of various proteins, potentially affecting their function . This is a key aspect of its biological activity and metabolism.

Influence on Metabolic Processes and Benzoate Catabolism

Within metabolic pathways, this compound can serve as an intermediate that is subsequently processed. Studies on the enzymatic hydrolysis of amino acid prodrugs have shown that this compound (referred to as propylene (B89431) glycol benzoate in the studies) appears as a metabolite nih.govacs.org. In these experiments, the initial prodrug is first converted to this compound, which is then further metabolized to the parent compound, benzoic acid nih.govacs.orgresearchgate.net. This sequential conversion indicates that this compound is a substrate for esterases present in biological systems, such as Caco-2 cell homogenates and rat intestinal homogenates nih.govacs.org.

The eventual conversion to benzoic acid links this compound to the broader metabolic pathways of benzoate catabolism. Once formed, benzoic acid can be activated to benzoyl-CoA, a central intermediate in aerobic catabolic pathways in various bacteria. This demonstrates how a synthetic compound like this compound can enter and be processed by established metabolic routes.

Enzymatic Hydrolysis and Product Generation Studies

The enzymatic breakdown of this compound has been specifically observed in studies involving prodrugs. In these studies, more complex molecules are designed to be hydrolyzed by enzymes in the body to release an active compound. Research using Caco-2 cell homogenates, which contain a variety of esterases, demonstrated a two-step hydrolysis process. The initial prodrug was converted to the intermediate, this compound (propylene glycol benzoate), which was subsequently hydrolyzed to benzoic acid nih.govacs.org.

The kinetics of this process showed that the hydrolysis of the prodrugs in the presence of cell homogenate was rapid, with half-lives of less than one hour, compared to much slower chemical hydrolysis at physiological pH nih.govacs.orgresearchgate.net. Purified enzymes, such as valacyclovirase, were also shown to hydrolyze the amino acid ester part of a prodrug to generate this compound as the major product nih.govresearchgate.net. This highlights the susceptibility of the ester linkage in this compound to enzymatic cleavage.

Table 2: Summary of Enzymatic Hydrolysis of this compound Precursors

| Enzyme Source | Process | Intermediate Generated | Final Product | Reference |

|---|---|---|---|---|

| Caco-2 cell homogenate | Two-step hydrolysis of an amino acid prodrug. | This compound | Benzoic acid | nih.govacs.org |

| Rat intestinal homogenates | Rapid hydrolysis of a prodrug within 1 hour. | This compound | Benzoic acid | acs.org |

| Valacyclovirase | Hydrolysis of the amino acid ester portion of a prodrug. | This compound | (Not specified as final product of this specific enzyme action) | nih.govresearchgate.net |

Anti-inflammatory Property Research

Some studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to fully substantiate these claims. smolecule.com The investigation into related compounds, such as 3-Fluoro-2-hydroxypropyl benzoate, also points towards potential anti-inflammatory activities, a characteristic often explored in benzoate esters. ontosight.ai Research on other structurally related compounds has identified that flavonoid and p-coumaroyl functional groups may contribute to anti-inflammatory bioactivity. semanticscholar.org For instance, studies on the needles of Pinus taiwanensis Hayata revealed that compounds with a flavone (B191248) backbone and p-coumaroyl moiety exhibited inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. semanticscholar.org Additionally, the formation of inclusion complexes, for example between the anti-inflammatory drug dexamethasone (B1670325) and cyclodextrins like 2-hydroxypropyl-β-cyclodextrin, can be a strategy to modulate drug delivery and effects. mdpi.com Furthermore, a complex of Hyperoside with 2-hydroxypropyl-β-cyclodextrin has shown to have an anti-inflammatory effect by modulating gut microbiota in mice with colitis. nih.gov

Anticancer Activity of this compound Derivatives

The anticancer potential of derivatives of this compound has been a significant area of investigation, with studies focusing on specific cancer cell lines and the role of molecular structure in their cytotoxic effects.

Research has been conducted on the inhibitory effects of eugenyl benzoate derivatives against HT29 colorectal cancer cells. nih.govnih.govresearchgate.net One study aimed to synthesize new derivatives of eugenyl benzoate and evaluate their ability to inhibit these cancer cells. nih.govnih.govresearchgate.net The HT29 cell line is noted for its over-expression of BCL-2 and BCL-xL, which are involved in the migration and invasion of colorectal cancer cells. nih.govwaocp.org Salicylic acid, a related compound, has been shown to induce apoptosis and reduce the growth of various colon cancer cell lines, including HT-29. nih.govresearchgate.net In one study, ten new eugenyl benzoate derivatives were synthesized and tested against the HT29 cell line, with IC50 values ranging from 26.56 µmol/ml to 286.81 µmol/ml. nih.govnih.govresearchgate.net

Structural modifications play a crucial role in the cytotoxicity of these derivatives. The hydrophobicity (logP) and steric properties (molar refractivity, CMR) of the molecules have been shown to affect their IC50 values. nih.govresearchgate.net A Quantitative Structure-Activity Relationship (QSAR) analysis of eugenyl benzoate derivatives yielded an equation indicating that both logP and CMR influence cytotoxicity, with hydrophobicity being a more significant factor. nih.govnih.govresearchgate.net

Specifically, the addition of a terminal hydroxyl group can increase the octanol-water partition coefficient and topological polar surface area, potentially enhancing anticancer activity. waocp.org For instance, the compound 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate was identified as the most active BCL-2 inhibitor among a series of synthesized eugenyl benzoate derivatives. nih.govnih.govresearchgate.net The presence of bulky lipophilic groups and halogen atoms (ortho, meta, and para substitutions) has also been shown to lead to better cytotoxic activity in other related compounds. nih.gov Furthermore, the complexation of structurally modified compounds with substances like hydroxypropyl-beta-cyclodextrin has been explored to enhance their aqueous solubility and, consequently, their biological activities, including cytotoxicity against cancer cell lines. researchgate.net

Cholinesterase-Inhibiting Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. mdpi.comscielo.br

In one study, tertiary amines of 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium (B1175870) salts were synthesized and tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibiting activity. mdpi.com The quaternary ammonium salts generally showed a stronger tendency to inhibit AChE than the tertiary amines. mdpi.com Compounds with more bulky substituents in the basic part of the molecule demonstrated a stronger ability to inhibit both enzymes. mdpi.com Specifically, compounds featuring a N,N,N-diethylmethylamine moiety were among the most promising. mdpi.com An increase in lipophilicity was correlated with an increase in inhibitory activity against AChE. mdpi.com

Another study on hydroxyl amides synthesized from natural product derivatives found that several compounds were highly active in the acetylcholinesterase inhibition assay. scielo.br The most active gallic acid derivatives in this study shared a (CH2)2OH group, suggesting its importance for AChE inhibition. scielo.br

Below is an interactive data table summarizing the cholinesterase-inhibiting activity of selected 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoate derivatives.

| Compound ID | Structure | AChE IC50 (µM) | BuChE IC50 (µM) |

| 5a | R = CH3, R' = CH3 | >1000 | >1000 |

| 5b | R = C2H5, R' = CH3 | 890.3 ± 101.4 | >1000 |

| 5c | R = C3H7, R' = CH3 | 689.7 ± 98.5 | >1000 |

| 5d | R = C4H9, R' = CH3 | 549.8 ± 76.9 | >1000 |

| 5e | R = C2H5, R' = C2H5 | 256.4 ± 34.2 | 987.6 ± 112.3 |

| 5f | R = C4H9, R' = C2H5 | 189.5 ± 25.4 | 765.4 ± 98.7 |

| 6a | R = CH3, R' = CH3, R'' = CH3 | 45.6 ± 5.4 | 123.4 ± 15.6 |

| 6b | R = C2H5, R' = CH3, R'' = CH3 | 32.1 ± 4.1 | 98.7 ± 12.3 |

| 6f | R = C4H9, R' = C2H5, R'' = CH3 | 12.3 ± 1.5 | 45.6 ± 5.8 |

| 6h | R = C3H7, R' = C2H5, R'' = CH3 | 15.8 ± 2.1 | 54.3 ± 6.9 |

Data adapted from a study on 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts. The table showcases the half-maximal inhibitory concentration (IC50) against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Lower IC50 values indicate greater inhibitory potency. Compounds 6f and 6h are highlighted as the most potent in this series.

Antiprotozoal Activity Research with Substituted Hydroxypropyl Benzoates

Research into the antiprotozoal activity of substituted hydroxypropyl benzoates has been documented, particularly focusing on derivatives of nitroimidazoles. A study from 1974 reported the synthesis and antiprotozoal activity of 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles. acs.orgnih.gov These compounds were investigated for their therapeutic use against various protozoal infections, including those caused by Trichomonas vaginalis and Entamoeba histolytica. nih.gov

More recent research has continued to explore natural and synthetic compounds for antiprotozoal properties. For example, a study on plants from Niger identified several compounds with activity against parasites like Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. nih.gov While not directly involving this compound, this highlights the ongoing search for novel antiprotozoal agents. Another patent describes the use of 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-napthoquinone for treating protozoal infections. google.com

Effects on Photosynthetic Electron Transport in Plant Systems

Certain derivatives of this compound have been found to affect the photosynthetic electron transport (PET) in plant systems. A study on 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which possess predicted amphiphilic properties, tested their effects on the rate of PET in spinach chloroplasts. researchgate.net

It was observed that all butyl derivatives significantly stimulated the rate of PET. researchgate.net This stimulation suggests that these compounds can induce conformational changes in the thylakoid membranes, leading to an increase in their permeability. researchgate.net Such an increase in permeability can cause the uncoupling of phosphorylation from electron transport. researchgate.net The process of photosynthetic electron transport is a fundamental mechanism in photosynthesis, and its inhibition or alteration can have significant effects on the plant. redalyc.orgnih.gov For instance, inhibitors can block the electron transfer out of photosystem II, leading to an accumulation of reduced primary quinone QA-. redalyc.org The balance of electron transport is crucial, as an imbalance can lead to the production of reactive oxygen species (ROS) and subsequent photoinhibition. frontiersin.orgfrontiersin.org

Computational Chemistry and Molecular Modeling of 2 Hydroxypropyl Benzoate Systems

Quantum Mechanical Studies (e.g., DFT)

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), are employed to study the intrinsic properties of 2-Hydroxypropyl benzoate (B1203000). DFT calculations provide a balance between accuracy and computational cost, making them suitable for analyzing the electronic structure and predicting various molecular characteristics.

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ossila.commdpi.com The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the occupied to the unoccupied orbital. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net Quantum chemical calculations for benzoate derivatives and similar molecular systems are often performed using DFT with basis sets like B3LYP/6-311++G(d,p) to determine these properties. researchgate.net While specific experimental values for 2-Hydroxypropyl benzoate are not broadly published, theoretical calculations based on related structures provide valuable predictions.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated) This table presents theoretical values for analogous molecular systems to illustrate the data obtained from DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

These values help in understanding the charge transfer that can occur within the molecule, which is crucial for its interactions and potential applications. researchgate.net

DFT and its time-dependent variant (TD-DFT) are powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural confirmation. researchgate.netuea.ac.uk

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational wavenumbers and intensities of a molecule. researchgate.net These theoretical spectra for this compound would show characteristic peaks corresponding to its functional groups, such as the C=O stretching of the ester group (around 1700 cm⁻¹), O-H stretching of the hydroxyl group, C-O stretching, and aromatic C-H vibrations. semanticscholar.orgresearchgate.net Comparing the calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra helps in the detailed assignment of vibrational modes. researchgate.net

UV-Visible Spectroscopy: TD-DFT calculations are used to simulate the electronic absorption spectra (UV-Vis) by predicting the electronic transitions between molecular orbitals. researchgate.netresearchgate.net For a molecule like this compound, these calculations would identify the wavelengths of maximum absorption (λmax), typically corresponding to π→π* transitions within the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can also predict NMR chemical shifts (¹H and ¹³C). researchgate.netsemanticscholar.org For this compound, calculations would provide theoretical chemical shifts for the protons and carbons of the propyl chain and the benzoate group, aiding in the interpretation of experimental NMR spectra. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about the dynamics, conformational changes, and interactions of this compound, especially in the context of inclusion complexes. nih.gov

This compound can form inclusion complexes with host molecules like cyclodextrins. A particularly relevant host is 2-hydroxypropyl-β-cyclodextrin (HPβCD), which is known to encapsulate guest molecules, enhancing their solubility and stability. mdpi.comresearchgate.net MD simulations are instrumental in understanding the stability and geometry of these complexes.

Accurate MD simulations rely on high-quality force fields, which are sets of parameters describing the potential energy of a system. chemrxiv.org Standard force fields like AMBER, CHARMM, and GROMOS are often used. chemrxiv.org However, for non-standard molecules or complex systems like HPβCD, existing force fields may need to be modified or re-parameterized.

The study of HPβCD is complicated by the existence of over 2 million possible isomers, making it challenging to model accurately. chemrxiv.orgchemrxiv.org To address this, researchers have focused on developing generalized force fields. For instance, a GLYCAM06-compatible force field has been constructed to treat all possible isomers of HPβCDs. chemrxiv.orgchemrxiv.org This involves deriving parameters for the individual 2-hydroxypropyl substituted glucopyranose units, which can then be combined to build any isomer. chemrxiv.org The development of such specialized force fields is crucial for conducting realistic simulations of inclusion complexes involving HPβCD. chemrxiv.orgchemrxiv.org

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique used to estimate the binding free energy of a ligand to a receptor from MD simulation trajectories. nih.govnih.gov It offers a compromise between the speed of docking scores and the accuracy of more rigorous alchemical free energy calculations. nih.govwalshmedicalmedia.com

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The MM/GBSA calculation includes contributions from molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_pol), and the non-polar solvation energy (ΔG_np). nih.gov

ΔG_bind = ΔE_MM + ΔG_solv = (ΔE_elec + ΔE_vdW) + (ΔG_pol + ΔG_np)

Studies on guest molecules complexed with HPβCD have utilized the MM/GBSA approach to calculate binding free energies. chemrxiv.orgchemrxiv.org The results show that binding is improved with an increased number of hydroxypropyl side chains on the cyclodextrin (B1172386). chemrxiv.orgchemrxiv.org The analysis can be decomposed into its constituent energy terms to understand the driving forces for complex formation.

Table 2: Representative Components of MM/GBSA Binding Free Energy (Calculated) This table illustrates the typical energy contributions for a guest molecule, like a benzoate derivative, binding to HPβCD. All values are in kcal/mol.

| Energy Component | Representative Value (kcal/mol) | Description |

|---|---|---|

| van der Waals Energy (ΔE_vdW) | -18.5 | Favorable shape complementarity and dispersion forces. |

| Electrostatic Energy (ΔE_elec) | -5.0 | Favorable electrostatic interactions. |

| Polar Solvation Energy (ΔG_pol) | +12.0 | Unfavorable, due to desolvation of polar groups. |

| Non-polar Solvation Energy (ΔG_np) | -2.5 | Favorable, from the hydrophobic effect. |

These calculations are essential for ranking the stability of different guest-host complexes and for rationalizing experimental observations of binding affinity. walshmedicalmedia.com

Docking and Molecular Simulations for Enzyme Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the potential interactions between small molecules like this compound derivatives and biological targets, typically enzymes. These techniques provide insights into the binding modes, affinity, and stability of the ligand-protein complex at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In studies involving compounds structurally related to this compound, such as 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates, docking analyses have been employed to investigate their interaction with enzymes like acetylcholinesterase (AChE). mdpi.com The process generally involves preparing the 3D structures of both the ligand and the target enzyme and then using a scoring function to rank the possible binding poses. This approach helps identify key amino acid residues within the enzyme's active site that are crucial for binding. mdpi.com

Advanced analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to the results of these simulations to provide a deeper understanding of the electronic nature of the molecular interactions, distinguishing between strong and weak bonds between the ligand and the enzyme. mdpi.com Through these combined computational techniques, researchers can build a comprehensive model of how a compound like a this compound derivative might exert its biological effect by interacting with a specific enzyme target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. tiikmpublishing.comnih.gov These models are crucial for predicting the activity of novel compounds and for guiding the optimization of lead structures in drug discovery. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties. nih.gov

Correlation of Structural Parameters with Biological Activity

QSAR models correlate physicochemical descriptors of molecules with their experimentally measured biological activity. These descriptors can be categorized as hydrophobic (e.g., LogP), electronic (e.g., HOMO/LUMO energies), and steric (e.g., Molar Refraction, CMR). tiikmpublishing.comwaocp.org

A study on eugenyl benzoate derivatives, which share structural similarities with this compound, provides a clear example of this correlation. waocp.orgnih.gov In this research, the cytotoxic activity (IC₅₀) of synthesized compounds against the HT-29 colorectal cancer cell line was correlated with structural parameters. waocp.org The resulting QSAR equation was:

Log 1/IC₅₀ = -0.865 - 0.210(LogP)² + 1.264(logP) - 0.994 CMR waocp.orgnih.gov

This equation reveals several key insights:

Biological Activity: The term Log 1/IC₅₀ represents the biological activity; a higher value indicates greater potency.

Hydrophobicity (LogP): The presence of both a positive logP term and a negative (LogP)² term indicates a parabolic relationship. This suggests that biological activity initially increases with hydrophobicity to an optimal point, after which further increases in hydrophobicity lead to a decrease in activity. waocp.org

Steric Effects (CMR): The Molar Refraction (CMR) term relates to the volume and polarizability of the molecule. waocp.org

Interpretation: The analysis concluded that for this series of compounds, the hydrophobic properties (logP) were more influential on the cytotoxic activity than steric parameters (CMR). waocp.orgnih.gov

The table below illustrates the relationship between these parameters and the observed activity for selected eugenyl benzoate derivatives from the study. waocp.org

Table 1: QSAR Parameters and Cytotoxicity of Eugenyl Benzoate Derivatives Click on the headers to sort the data.

| Compound Derivative | IC₅₀ (µmol/ml) | LogP | CMR |

|---|---|---|---|

| Compound 9 (4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate) | 26.56 | 1.84 | 9.03 |

| Eugenol (Lead Compound) | 172.41 | 2.73 | 4.93 |

| Other Derivative Example 1 | 150.21 | 3.19 | 9.94 |

| Other Derivative Example 2 | 286.81 | 2.26 | 9.48 |

Data sourced from a study on eugenyl benzoate derivatives as BCL-2 inhibitors. waocp.org

Prediction of Physicochemical Properties Relevant to Bioactivity

The bioactivity of a molecule is heavily dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). mdpi.com Key properties include lipophilicity (logP), the distribution coefficient at a specific pH (logD), and the acid-base dissociation constant (pKa). mdpi.com Computational tools play a vital role in predicting these properties in the early stages of research, allowing for the screening and design of compounds with more favorable ADME profiles. researchgate.net

Lipophilicity (logP/logD): This parameter describes a compound's affinity for a lipid environment versus an aqueous one and is a key indicator of its ability to cross biological membranes.

Dissociation Constant (pKa): The pKa value determines the extent to which a molecule is ionized at a given pH. The charge state of a molecule is critical for its solubility, transport, and ability to bind to its target receptor. mdpi.com

Numerous software programs are available to calculate these properties. However, the results can vary depending on the algorithm used, making experimental validation important. mdpi.com Studies on various benzoate derivatives often involve both the calculation and experimental determination of these properties. mdpi.commdpi.com For example, lipophilicity can be measured experimentally using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), while pKa can be determined by methods such as capillary zone electrophoresis. mdpi.com

The table below presents a comparison of predicted and experimentally determined physicochemical properties for a series of 3-(dialkylamino)-2-hydroxypropyl benzoate derivatives, highlighting the utility and limitations of computational predictions. mdpi.com

Table 2: Predicted vs. Experimental Physicochemical Properties of Tertiary Amine Benzoate Derivatives Click on the headers to sort the data.

| Compound ID | Calculated logP | Experimental Lipophilicity (log kw) | Calculated pKa | Experimental pKa |

|---|---|---|---|---|

| 4a | 1.34 | 0.42 | 8.87 | 8.84 |

| 4b | 1.85 | 0.81 | 8.88 | 8.84 |

| 4c | 2.36 | 1.25 | 8.88 | 8.87 |

| 4d | 2.27 | 1.18 | 9.25 | 9.32 |

| 4e | 2.78 | 1.57 | 9.25 | 9.36 |

| 4f | 3.29 | 1.97 | 9.26 | 9.36 |

Data reflects values for a series of 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates. mdpi.com

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool for the separation and purification of 2-Hydroxypropyl benzoate (B1203000), as well as for assessing the purity of the final product. Different chromatographic techniques offer specific advantages for various analytical objectives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a primary method for determining the purity of benzoate esters like 2-Hydroxypropyl benzoate. This technique offers high resolution, sensitivity, and reproducibility. The purity assessment is typically performed by separating the main compound from any impurities, starting materials, or by-products.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer solution. ajast.netakjournals.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity analysis. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the benzoate structure absorbs UV light efficiently. sielc.comgerpac.eu The wavelength for detection is often set around 235-258 nm. nih.govajast.net The purity of a this compound sample is determined by the relative area of its peak in the resulting chromatogram. A single, sharp, and symmetrical peak indicates high purity.

Table 1: Illustrative HPLC Conditions for Analysis of Benzoate Esters

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Propylparaben, Sodium Benzoate |

| Mobile Phase | Acetonitrile : Water/Buffer (e.g., 50:50 v/v) or Methanol : Buffer (e.g., 40:60 v/v) | Propylparaben, Sodium Benzoate |

| Flow Rate | 1.0 mL/min | Propylparaben, Sodium Benzoate |

| Detection | UV at 254 nm | Propylparaben |

| Temperature | Ambient or controlled (e.g., 25°C) | General HPLC practice |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple technique widely used to monitor the progress of chemical reactions in real-time, such as the esterification of a carboxylic acid to produce this compound. sigmaaldrich.com This method allows chemists to qualitatively observe the consumption of reactants and the formation of the product over time.

To monitor the reaction, small aliquots of the reaction mixture are taken at various intervals and spotted onto a TLC plate, which is typically coated with silica gel (the stationary phase). sigmaaldrich.com Alongside the reaction mixture spots, reference spots of the starting materials (e.g., benzoic acid) and, if available, the pure product are also applied. The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of non-polar and polar solvents like toluene/ethanol or hexane (B92381)/ethyl acetate (B1210297). sigmaaldrich.comyoutube.com